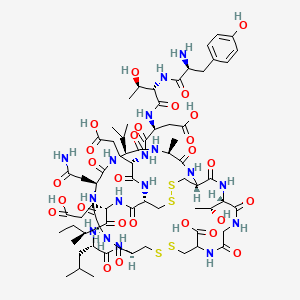
4-Fluoro-2-hydroxy-azobenzene, 98%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Fluoro-2-hydroxy-azobenzene (4F2HAB) is an organic compound with a wide range of applications in scientific research. It is a colorless and crystalline solid with a molecular weight of 214.16 g/mol and a melting point of 173-175°C. 4F2HAB has a purity of 98%, making it suitable for use in many laboratory experiments. It is a versatile compound, and its properties make it an ideal choice for a variety of applications.
Applications De Recherche Scientifique
4-Fluoro-2-hydroxy-azobenzene, 98% has a wide range of scientific applications, including as a fluorescent dye, a reagent in organic synthesis, and a photochemical catalyst. It is used in the synthesis of a variety of compounds, including pharmaceuticals, dyes, and fragrances. It is also used in the study of the structure and function of proteins, as well as in the study of enzyme-catalyzed reactions. Additionally, 4-Fluoro-2-hydroxy-azobenzene, 98% is used in the study of the photochemistry of organic compounds, and as a photosensitizer in the study of photochemical reactions.
Mécanisme D'action
The mechanism of action of 4-Fluoro-2-hydroxy-azobenzene, 98% is complex and not fully understood. It is believed to act as a photosensitizer, which means that it absorbs light energy and transfers it to other molecules. This transfer of energy can result in the formation of reactive species, such as free radicals and singlet oxygen, which can then react with other molecules. This process is known as photochemical reaction. Additionally, 4-Fluoro-2-hydroxy-azobenzene, 98% is believed to act as a fluorescent dye, which means that it absorbs light energy and then emits it as visible light.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-Fluoro-2-hydroxy-azobenzene, 98% are not fully understood. However, it is believed to have a variety of effects on biological systems. For example, it has been shown to act as an antioxidant, which means that it can protect cells from damage caused by reactive oxygen species. Additionally, it has been shown to have an effect on the expression of certain genes, as well as on the activity of certain enzymes.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-Fluoro-2-hydroxy-azobenzene, 98% in laboratory experiments include its high purity, its versatility, and its ease of synthesis. Additionally, it is relatively stable and can be stored for extended periods of time. The main limitation of using 4-Fluoro-2-hydroxy-azobenzene, 98% in laboratory experiments is its low solubility in water, which can make it difficult to use in some experiments.
Orientations Futures
The potential future applications of 4-Fluoro-2-hydroxy-azobenzene, 98% are numerous. For example, it could be used in the development of new drugs, dyes, and fragrances, as well as in the study of the photochemistry of organic compounds. Additionally, it could be used in the study of the structure and function of proteins, as well as in the study of enzyme-catalyzed reactions. Furthermore, it could be used in the development of new materials, such as polymers and nanomaterials. Finally, it could be used in the development of new diagnostic tools and therapies.
Méthodes De Synthèse
4-Fluoro-2-hydroxy-azobenzene, 98% can be synthesized from 4-fluoroaniline via a three-step reaction. The first step involves the reaction of 4-fluoroaniline with anhydrous potassium carbonate in an aqueous solution to form 4-fluoro-2-hydroxybenzoic acid. The second step involves the reaction of 4-fluoro-2-hydroxybenzoic acid with sodium nitrite in an aqueous solution to form 4-fluoro-2-hydroxyazobenzene. The third and final step involves the reaction of 4-fluoro-2-hydroxyazobenzene with aqueous sodium hydroxide to form 4-Fluoro-2-hydroxy-azobenzene, 98%.
Propriétés
IUPAC Name |
4-fluoro-2-phenyldiazenylphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FN2O/c13-9-6-7-12(16)11(8-9)15-14-10-4-2-1-3-5-10/h1-8,16H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQZBTHVHZZPEHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=C(C=CC(=C2)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-2-hydroxy-azobenzene | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(4-Oxo-2-thioxo-3-thiazolidinyl)ethyl]phosphonic acid](/img/structure/B6299521.png)
![4-[(4-Butoxyphenyl)diazenyl]benzenesulfonic acid](/img/structure/B6299527.png)





![Bis[4,4,4-trifluoro-1-(2-thienyl-1,3-butanedionato]zinc TMEDA adduct, 99%](/img/structure/B6299588.png)

![Cyc.-Oligo Bis[(1R,2R)-1,2-cyclohexanediamino-N,N'-bis(3,3'-di-t-butylsalicylidene) Co(III)OTf]-5,5'-bis(2-carboxyethyl)ether](/img/structure/B6299603.png)


![5-Chloro-3-nitro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B6299625.png)
![6-Fluoro-2-methylpyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6299628.png)